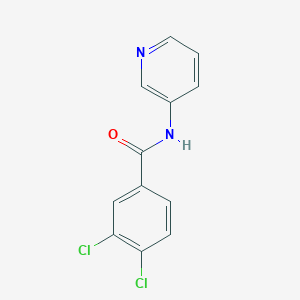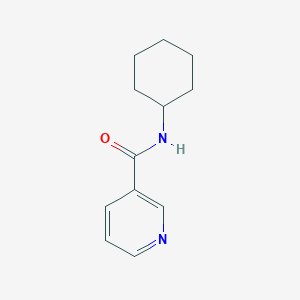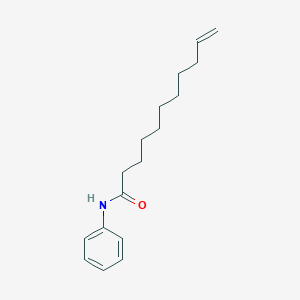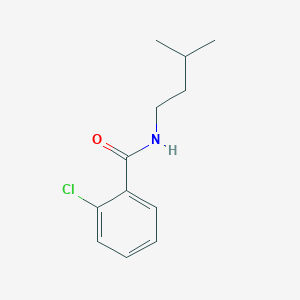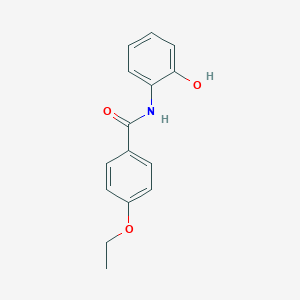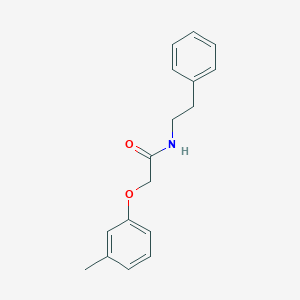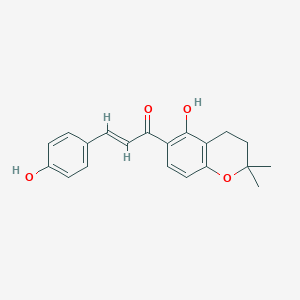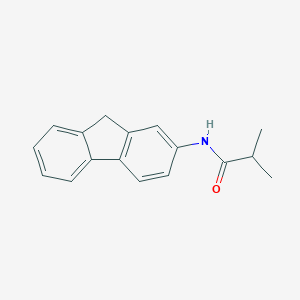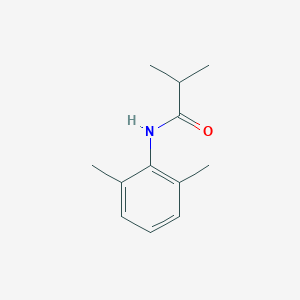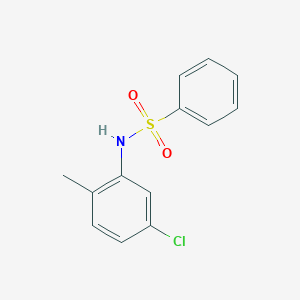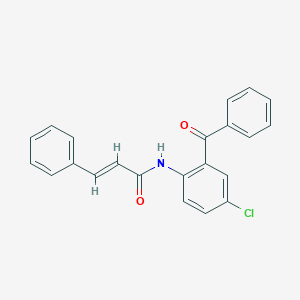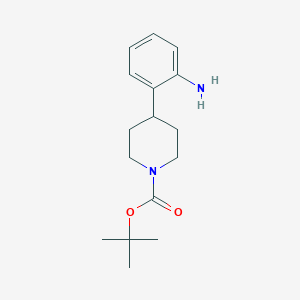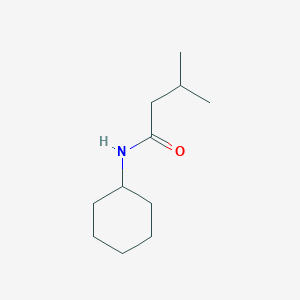
N-cyclohexyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-methylbutanamide is a chemical compound that has gained attention in scientific research for its potential application in various fields. This compound is also known as CX-5461 and belongs to the class of G-quadruplex stabilizers. It has been found to have a significant impact on cancer cells and has the potential to be used in cancer treatment.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-methylbutanamide involves the stabilization of G-quadruplex structures. G-quadruplex structures are four-stranded DNA structures that are found in the telomeres of chromosomes. These structures play a crucial role in the maintenance of chromosome stability. N-cyclohexyl-3-methylbutanamide stabilizes these structures, which leads to the inhibition of RNA polymerase I transcription and the disruption of ribosome biogenesis.
Effets Biochimiques Et Physiologiques
N-cyclohexyl-3-methylbutanamide has been found to have a significant impact on cancer cells. It has been shown to selectively target cancer cells that have a high level of ribosomal DNA transcription. This compound has been found to inhibit the RNA polymerase I transcription process, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which ultimately results in the death of cancer cells. N-cyclohexyl-3-methylbutanamide has also been found to have a low toxicity profile, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclohexyl-3-methylbutanamide in lab experiments include its selectivity towards cancer cells and its low toxicity profile. This compound has also been found to have a high affinity for G-quadruplex structures, making it a potent inhibitor of RNA polymerase I transcription.
The limitations of using N-cyclohexyl-3-methylbutanamide in lab experiments include its limited solubility in water and its high cost. These limitations make it challenging to conduct large-scale experiments using this compound.
Orientations Futures
The potential applications of N-cyclohexyl-3-methylbutanamide in cancer treatment are still being explored. Future research could focus on identifying the specific types of cancer cells that are most susceptible to this compound. Additionally, research could focus on developing more efficient synthesis methods to reduce the cost of producing this compound. Finally, research could also focus on exploring the potential use of N-cyclohexyl-3-methylbutanamide in combination with other cancer treatments to enhance its effectiveness.
Conclusion
In conclusion, N-cyclohexyl-3-methylbutanamide is a promising compound that has shown potential for cancer treatment. Its mechanism of action involves the stabilization of G-quadruplex structures, leading to the inhibition of RNA polymerase I transcription and the disruption of ribosome biogenesis. N-cyclohexyl-3-methylbutanamide has a low toxicity profile and is selectively toxic to cancer cells, making it a promising candidate for cancer treatment. Future research could focus on identifying the specific types of cancer cells that are most susceptible to this compound and developing more efficient synthesis methods to reduce the cost of producing this compound.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-3-methylbutanamide involves a series of steps. The first step is the synthesis of the intermediate compound 3-methyl-1-butanol. This is achieved by reacting 3-methyl-1-butene with hydrogen gas in the presence of a catalyst. The resulting compound is then reacted with cyclohexylamine to form N-cyclohexyl-3-methylbutanamine. Finally, the amine group is converted to an amide group through the reaction with acetic anhydride, resulting in the formation of N-cyclohexyl-3-methylbutanamide.
Applications De Recherche Scientifique
N-cyclohexyl-3-methylbutanamide has shown promising results in scientific research for its potential application in cancer treatment. It has been found to selectively target cancer cells that have a high level of ribosomal DNA transcription. This compound has been shown to inhibit the RNA polymerase I transcription process, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which ultimately results in the death of cancer cells.
Propriétés
Numéro CAS |
1132-41-8 |
|---|---|
Nom du produit |
N-cyclohexyl-3-methylbutanamide |
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
N-cyclohexyl-3-methylbutanamide |
InChI |
InChI=1S/C11H21NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
Clé InChI |
KDOWYZAXEZQVBH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1CCCCC1 |
SMILES canonique |
CC(C)CC(=O)NC1CCCCC1 |
Autres numéros CAS |
1132-41-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



